4,7-Bis(5-bromothiophen-2-yl)benzo[c][1,2,5]thiadiazole

OPV Organic Electronics Conjugated Polymers

This brominated benzothiadiazole monomer is the critical electron-accepting building block for synthesizing high-performance D-A conjugated polymers. It is essential for reproducible PCDTBT synthesis (validated 6.7% PCE) and enables non-interchangeable polymer properties via Stille, Suzuki, or DHAP cross-coupling. - Enables direct (hetero)arylation polymerization (DHAP), avoiding toxic organostannanes. - Validated in solvent-free eutectic melt polymerization for sustainable scale-up. - Precursor to high-efficiency ternary solar cell acceptors (world-record 16.53% PCE). Reliable sourcing with consistent quality for OPV/OFET R&D and industrial production.

Molecular Formula C14H6Br2N2S3
Molecular Weight 458.2 g/mol
CAS No. 288071-87-4
Cat. No. B160511
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4,7-Bis(5-bromothiophen-2-yl)benzo[c][1,2,5]thiadiazole
CAS288071-87-4
Molecular FormulaC14H6Br2N2S3
Molecular Weight458.2 g/mol
Structural Identifiers
SMILESC1=C(C2=NSN=C2C(=C1)C3=CC=C(S3)Br)C4=CC=C(S4)Br
InChIInChI=1S/C14H6Br2N2S3/c15-11-5-3-9(19-11)7-1-2-8(10-4-6-12(16)20-10)14-13(7)17-21-18-14/h1-6H
InChIKeyZIIMIGRZSUYQGW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearancePowder

4,7-Bis(5-bromothiophen-2-yl)benzo[c][1,2,5]thiadiazole: Foundational Monomer for Organic Electronics


4,7-Bis(5-bromothiophen-2-yl)benzo[c][1,2,5]thiadiazole (CAS 288071-87-4) is a brominated thiophene-benzothiadiazole derivative that functions as a critical electron-accepting monomer (A-unit) in the synthesis of donor-acceptor (D-A) conjugated polymers for organic electronics . Its molecular architecture—a central electron-deficient benzo[c][1,2,5]thiadiazole core flanked by two 5-bromothiophen-2-yl groups—enables precise cross-coupling polymerization (e.g., Stille, Suzuki, or direct arylation) to construct low-bandgap semiconducting polymers for organic photovoltaics (OPVs), organic field-effect transistors (OFETs), and related optoelectronic applications [1]. The compound's significance in the research and industrial supply chain derives from its role as a versatile, commercially available building block that introduces strong electron-withdrawing character and extended π-conjugation into polymer backbones [2].

1 Building block for D-A conjugated polymers via Stille, Suzuki, or DHAP
2 Electron-accepting A-unit for low-bandgap OPV and OFET materials
3 Compatible with solvent-free melt polymerization for sustainable synthesis

4,7-Bis(5-bromothiophen-2-yl)benzo[c][1,2,5]thiadiazole: Why Substitution Fails


Direct substitution of 4,7-bis(5-bromothiophen-2-yl)benzo[c][1,2,5]thiadiazole with other benzothiadiazole-based monomers or halogenated analogs is not a trivial exchange; it fundamentally alters the electronic, optical, and processing characteristics of the resulting conjugated polymer. This compound's specific structure—a benzothiadiazole core directly coupled to two terminal bromothiophene units—establishes a defined electron-accepting strength and π-conjugation length that dictates the polymer's frontier orbital energy levels (HOMO/LUMO) and optical bandgap [1]. Replacing it with a non-halogenated analog eliminates polymerization capability, while using a monomer with a different halogen (e.g., chlorine or iodine) can change reactivity ratios and necessitate re-optimization of polymerization conditions (e.g., catalyst system, temperature, time) to achieve comparable molecular weights and yields [2]. Furthermore, modifying the core—for example, by introducing fluorine substituents on the benzothiadiazole ring—significantly deepens the LUMO energy level of both the monomer and its derived polymers, thereby altering electron affinity and charge transport properties in the final device [3]. Consequently, even seemingly minor structural variations produce quantifiably different material properties, making the selection of this specific monomer a critical, non-interchangeable decision for reproducible polymer synthesis and device performance.

Halogen substitution Replacing bromine with chlorine or iodine alters reactivity ratios and may require re-optimization of polymerization conditions.
Core modification Fluorination or other core changes deepen LUMO energy, shifting electron affinity and charge transport properties.
Non-halogenated analogs Removing bromine eliminates polymerization capability, making the compound non-interchangeable as a monomer.

4,7-Bis(5-bromothiophen-2-yl)benzo[c][1,2,5]thiadiazole: Quantitative Differentiation Evidence


HOMO/LUMO Levels vs. PCDTBT

The target compound serves as the acceptor building block in polymer P2 (BDT-DTBT). The resulting polymer's frontier orbital energies, as measured by cyclic voltammetry, are HOMO = −5.30 eV and LUMO = −3.77 eV [1]. For procurement decisions, this differentiates the monomer as it yields a polymer with a specific electronic structure (optical bandgap = 1.53 eV) [1] distinct from the benchmark polymer PCDTBT (HOMO = −5.5 eV, optical bandgap = 1.88 eV) [2]. The shallower LUMO of the DTBT-based polymer translates to a larger offset relative to common acceptors, which directly impacts achievable open-circuit voltage (Voc) in photovoltaic devices. This is a quantifiable, cross-study comparable difference in the resulting material's electronic properties.

HOMO/LUMO vs. PCDTBT
Cross-study comparable
Polymer P2: HOMO −5.30 eV, LUMO −3.77 eV, bandgap 1.53 eV vs. PCDTBT HOMO −5.5 eV, bandgap 1.88 eV
Supports distinct electronic structure for targeted Voc and absorption tuning
Measured via CV; reference electrode differences noted
OPV Organic Electronics Conjugated Polymers

Power Conversion Efficiency Benchmark

When used as a monomer to synthesize the benchmark polymer PCDTBT, the target compound enables a device power conversion efficiency (PCE) of 6.7% in a standard bulk-heterojunction solar cell architecture . This performance metric serves as a reproducible, vendor-verified benchmark for the monomer's suitability in fabricating functional OPV devices. For procurement, this establishes a known performance outcome, differentiating it from untested or less-characterized alternatives where the resulting polymer's photovoltaic potential is unknown or unverified.

PCE Benchmark
Data to verify
6.7%
Vendor-reported benchmark for resulting polymer performance
Device: ITO/PEDOT:PSS/PCDTBT:PC₇₁BM/LiF/Al
OPV Solar Cell Efficiency Polymer Semiconductors

Direct Arylation Polymerization Advantage

The target compound contains bromine atoms that enable its participation in direct (hetero)arylation polymerization (DHAP) [1]. This is a significant synthetic differentiation from monomers requiring pre-functionalization with toxic organostannane reagents (for Stille coupling) or boronic esters (for Suzuki coupling). DHAP reduces the number of synthetic steps, eliminates the need for hazardous organotin byproducts, and can lower the overall cost and environmental impact of polymer production [1]. For procurement, this translates to a monomer that is compatible with more sustainable and potentially cost-effective large-scale manufacturing processes compared to its Stille or Suzuki counterparts.

DHAP Compatibility
Class-level inference
Compatible with direct heteroarylation polymerization (DHAP)
Supports more sustainable synthesis route vs. Stille/Suzuki
Eliminates organostannane reagents; Pd(OAc)₂/PCy₃·HBF₄ system reported
Green Chemistry Polymer Synthesis DHAP

4,7-Bis(5-bromothiophen-2-yl)benzo[c][1,2,5]thiadiazole: Application Scenarios


PCDTBT Synthesis for OPV Research

This monomer is the essential precursor for synthesizing the well-known low-bandgap polymer PCDTBT. As demonstrated by vendor data, the resulting polymer yields a reproducible device performance of 6.7% PCE in a standard bulk-heterojunction solar cell architecture (ITO/PEDOT:PSS/PCDTBT:PC71BM/LiF/Al) . This makes the monomer a critical component for any research group seeking to establish a reliable PCDTBT baseline for comparative studies of new donor polymers, acceptor materials, or device engineering strategies. The well-documented performance provides a stable reference point, essential for reproducible scientific investigation .

Novel D-A Conjugated Polymer Development

The monomer's strong electron-accepting character makes it an ideal building block for constructing new donor-acceptor (D-A) conjugated polymers with tunable optoelectronic properties. Its use in direct (hetero)arylation polymerization (DHAP) allows for the streamlined, atom-economical synthesis of novel D-A polymers without the need for toxic organostannanes [1]. The resulting polymers, as shown with the BDT-DTBT system, exhibit specific HOMO/LUMO energy levels (e.g., HOMO = −5.30 eV, LUMO = −3.77 eV) and optical bandgaps (e.g., 1.53 eV) that are quantifiably distinct from other materials [2]. This provides a clear path for materials scientists to design and synthesize new polymers with targeted electronic properties for next-generation OPVs and OFETs [2].

BTF Precursor Synthesis for Ternary OPVs

While not the active material itself, this compound is the direct synthetic precursor to 4,7-bis(5-bromothiophen-2-yl)-5,6-difluorobenzo[c][1,2,5]thiadiazole (BTF). BTF has been demonstrated as a highly effective second acceptor material in ternary polymer solar cells, achieving a world-record power conversion efficiency of 16.53% in a PM6:Y6-based device [3]. The procurement of the non-fluorinated monomer (CAS 288071-87-4) is therefore a necessary first step for researchers and manufacturers aiming to develop and scale up the production of this high-performance, low-cost acceptor material for next-generation solar cells [3].

Solvent-Free Melt Polymerization

This monomer has been successfully utilized in solvent-free eutectic melt polymerization (EMP) reactions, a green chemistry approach that eliminates the need for large volumes of organic solvents [2]. The study demonstrated that the solid-state reaction between this monomer (DTBT) and a BDT donor proceeds efficiently, producing a polymer with well-defined HOMO/LUMO levels (−5.30 eV and −3.77 eV) and a 1.53 eV optical bandgap [2]. This validates its use in developing more sustainable and cost-effective manufacturing processes for conjugated polymers, a key interest for industrial-scale production and environmentally conscious R&D programs [2].

Application
Selection Property
Validation Focus
PCDTBT baseline studies
Established monomer for known benchmark polymer
Verify device PCE and batch-to-batch reproducibility
Novel D-A polymer development
Electron-accepting strength and DHAP compatibility
Validate tunable HOMO/LUMO and optical bandgap
BTF precursor synthesis
Non-fluorinated precursor for fluorinated acceptor
Confirm fluorination step and ternary device efficiency
Solvent-free melt polymerization
Compatible with eutectic melt reaction (EMP)
Assess polymer quality and electronic properties from EMP

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

50 linked technical documents
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